COX-2 Inhibition: Weak Activity as a Selectivity Profiling Tool
The compound demonstrates weak inhibitory activity against human recombinant COX-2, with an IC50 >10,000 nM, as determined using arachidonic acid as substrate with 5-minute incubation [1]. In contrast, potent COX-2 inhibitors from the same phenylhydrazinecarboxamide class can exhibit IC50 values in the nanomolar range (e.g., 102 nM or 450 nM), depending on substitution patterns [2]. This differential activity renders the target compound suitable as a negative control or for selectivity profiling against more potent COX-2 inhibitors.
| Evidence Dimension | COX-2 Inhibition (IC50) |
|---|---|
| Target Compound Data | >10,000 nM |
| Comparator Or Baseline | Potent N-phenylhydrazinecarboxamide COX-2 inhibitors: IC50 102 nM (BindingDB) / 450 nM (BindingDB) |
| Quantified Difference | >98-fold weaker than 102 nM comparator; >22-fold weaker than 450 nM comparator |
| Conditions | Inhibition of human recombinant COX-2 using arachidonic acid, 5 min incubation |
Why This Matters
The substantial difference in potency allows researchers to use this compound as a definitive negative control in COX-2 inhibition assays, ensuring that observed effects are due to the test inhibitor and not the vehicle.
- [1] BindingDB. BDBM50591341: 2-[(1-naphthyloxy)acetyl]-N-phenylhydrazinecarboxamide. IC50 >1.00E+4 nM against human recombinant COX-2. View Source
- [2] BindingDB PrimarySearch_ki. IC50 102 nM for a N-phenylhydrazinecarboxamide derivative against COX-2. View Source
